![molecular formula C25H21N3O3S2 B2592665 N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-84-5](/img/structure/B2592665.png)
N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into similar compounds often focuses on their synthesis and structural characterization. For example, studies on the crystal structures of related acetamides reveal insights into their conformational stability, which is essential for understanding their biological activities. Such analyses often involve detailed examination of bond angles, hydrogen bonding, and molecular conformations, providing a foundational understanding of how these compounds interact at the molecular level (Subasri et al., 2016).
Potential Biological Activities
The structural motifs within "N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" are indicative of potential biological activities, especially as inhibitors of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compounds with similar structures have been designed as dual inhibitors, showing significant potency against these enzymes, which are crucial targets in cancer therapy (Gangjee et al., 2008). The activity against these enzymes suggests potential applications in designing new anticancer drugs.
Antitumor Applications
The structural components of this compound, particularly the thieno[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidin motifs, are often explored for their antitumor properties. Various derivatives have been synthesized and evaluated for their antitumor activities across different cancer cell lines, with some showing considerable potential. For instance, research on novel thieno[3,2-d]pyrimidine derivatives has demonstrated significant anticancer activity, comparable to established chemotherapy agents in some cases, highlighting the therapeutic potential of such compounds (Hafez & El-Gazzar, 2017).
Wirkmechanismus
Target of Action
F2692-0359, also known as N-[(4-methylphenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide, is a potential anxiolytic compound .
Mode of Action
F2692-0359 exhibits dose-dependent anxiolytic properties . It is active in the elevated plus-maze and the punished drinking tests in rats . The anxiolytic effects of F2692-0359 are antagonized by the benzodiazepine antagonists, flumazenil and ZK 93426 .
Pharmacokinetics
It is known that f2692-0359 exhibits anticonvulsant, sedative, myorelaxant and amnesic effects at doses 3–30 times higher than those required for anxiolytic activity .
Result of Action
It is known that f2692-0359 exhibits dose-dependent anxiolytic properties .
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-16-8-10-17(11-9-16)13-26-21(29)15-33-25-27-22-19-6-2-3-7-20(19)31-23(22)24(30)28(25)14-18-5-4-12-32-18/h2-12H,13-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFCTSTGPJXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.